molecular formula C8H12N2O B12278604 2-(3-Aminomethyl-pyridin-2-yl)-ethanol

2-(3-Aminomethyl-pyridin-2-yl)-ethanol

Cat. No.: B12278604
M. Wt: 152.19 g/mol
InChI Key: MPGWSYCRHNSFGS-UHFFFAOYSA-N
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Description

2-(3-Aminomethyl-pyridin-2-yl)-ethanol is an organic compound that features a pyridine ring substituted with an aminomethyl group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminomethyl-pyridin-2-yl)-ethanol typically involves the reaction of 3-aminomethylpyridine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic attack by the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminomethyl-pyridin-2-yl)-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(3-Formyl-pyridin-2-yl)-ethanol or 2-(3-Carboxy-pyridin-2-yl)-ethanol.

    Reduction: 2-(3-Aminomethyl-piperidin-2-yl)-ethanol.

    Substitution: Various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

2-(3-Aminomethyl-pyridin-2-yl)-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-Aminomethyl-pyridin-2-yl)-ethanol exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The ethanol group can also participate in hydrogen bonding, further stabilizing interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)pyridine: Lacks the ethanol group, making it less versatile in forming hydrogen bonds.

    2-(Aminomethyl)pyridine: Similar structure but different positioning of the aminomethyl group, leading to different reactivity and interaction profiles.

    2-(Hydroxymethyl)pyridine: Contains a hydroxymethyl group instead of an aminomethyl group, affecting its chemical properties and applications.

Uniqueness

2-(3-Aminomethyl-pyridin-2-yl)-ethanol is unique due to the presence of both an aminomethyl group and an ethanol group, allowing it to participate in a wider range of chemical reactions and interactions compared to its analogs.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-[3-(aminomethyl)pyridin-2-yl]ethanol

InChI

InChI=1S/C8H12N2O/c9-6-7-2-1-4-10-8(7)3-5-11/h1-2,4,11H,3,5-6,9H2

InChI Key

MPGWSYCRHNSFGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCO)CN

Origin of Product

United States

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